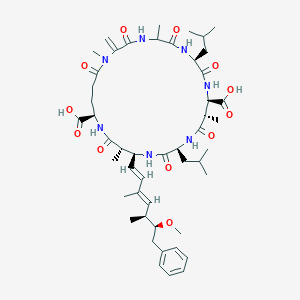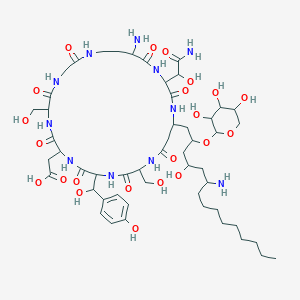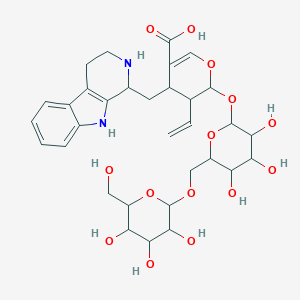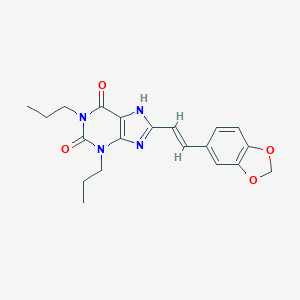
(E)-8-(3,4-Methylenedioxystyryl)-1,3-dipropylxanthine hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-8-(3,4-Methylenedioxystyryl)-1,3-dipropylxanthine hydrate, commonly known as MRS 1191, is a selective antagonist of the A3 adenosine receptor. It is a potent and specific ligand that has been used in scientific research to study the role of the A3 adenosine receptor in various physiological and pathological conditions.
Applications De Recherche Scientifique
MRS 1191 has been used in various scientific research studies to investigate the role of the A3 adenosine receptor in different physiological and pathological conditions. It has been used to study the effect of A3 adenosine receptor activation on inflammation, ischemia-reperfusion injury, and cancer. MRS 1191 has also been used to investigate the role of the A3 adenosine receptor in the central nervous system, including its effect on pain, sleep, and neuroprotection.
Mécanisme D'action
MRS 1191 is a selective antagonist of the A3 adenosine receptor, which is a G protein-coupled receptor that is widely distributed in the body. Adenosine, the endogenous ligand of the A3 adenosine receptor, plays an important role in regulating various physiological and pathological processes. By blocking the A3 adenosine receptor, MRS 1191 can inhibit the downstream signaling pathways that are activated by adenosine, leading to various physiological and pathological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MRS 1191 depend on the specific physiological or pathological condition being studied. In general, MRS 1191 has been shown to have anti-inflammatory, neuroprotective, and anti-cancer effects. It has also been shown to have analgesic and sleep-promoting effects in the central nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MRS 1191 in lab experiments is its high selectivity for the A3 adenosine receptor, which allows for specific targeting of this receptor in various physiological and pathological conditions. However, one limitation of using MRS 1191 is its relatively low potency compared to other A3 adenosine receptor ligands. This may require higher concentrations of MRS 1191 to achieve the desired effects, which can increase the risk of non-specific effects.
Orientations Futures
There are several future directions for the use of MRS 1191 in scientific research. One area of interest is the role of the A3 adenosine receptor in cancer, particularly in the development of novel cancer therapies. Another area of interest is the role of the A3 adenosine receptor in the central nervous system, including its potential as a target for the treatment of pain, sleep disorders, and neurodegenerative diseases. Additionally, further studies are needed to better understand the pharmacokinetics and pharmacodynamics of MRS 1191, as well as its potential interactions with other drugs and physiological processes.
Méthodes De Synthèse
MRS 1191 can be synthesized using a multi-step process involving the reaction of 8-bromomethyl-3-propylxanthine with 3,4-methylenedioxyphenylacetic acid, followed by reduction and purification steps. The final product is obtained as a white crystalline powder, which is then hydrated to obtain the final product, MRS 1191 hydrate.
Propriétés
Numéro CAS |
151539-61-6 |
|---|---|
Nom du produit |
(E)-8-(3,4-Methylenedioxystyryl)-1,3-dipropylxanthine hydrate |
Formule moléculaire |
C20H22N4O4 |
Poids moléculaire |
382.4 g/mol |
Nom IUPAC |
8-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-1,3-dipropyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C20H22N4O4/c1-3-9-23-18-17(19(25)24(10-4-2)20(23)26)21-16(22-18)8-6-13-5-7-14-15(11-13)28-12-27-14/h5-8,11H,3-4,9-10,12H2,1-2H3,(H,21,22)/b8-6+ |
Clé InChI |
ROSVNDDXKKNTFG-SOFGYWHQSA-N |
SMILES isomérique |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)/C=C/C3=CC4=C(C=C3)OCO4 |
SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C=CC3=CC4=C(C=C3)OCO4 |
SMILES canonique |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C=CC3=CC4=C(C=C3)OCO4 |
Synonymes |
(E)-8-(3,4-Methylenedioxystyryl)-1,3-dipropylxanthine hydrate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



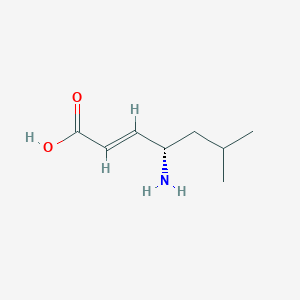
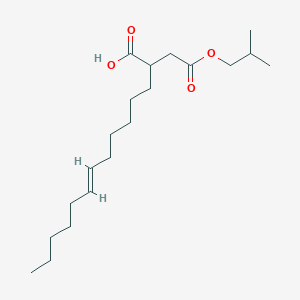
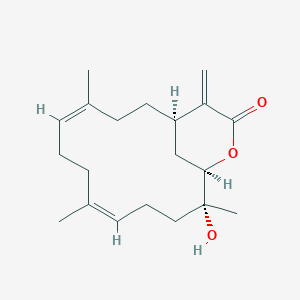
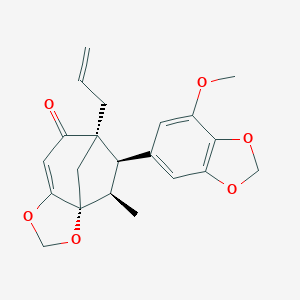

![N-[(2S,3S,4R,5S,6R)-2-[(2S,3S,4S,5S,6R)-4,5-dihydroxy-6-(methoxymethyl)-2-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B233728.png)
![(2R,11S)-5,14-Bis[(3aR,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-19,24-dimethyl-3,12,21,24-tetrazahexacyclo[9.7.3.32,10.01,10.04,9.013,18]tetracosa-4,6,8,13,15,17-hexaene](/img/structure/B233730.png)
